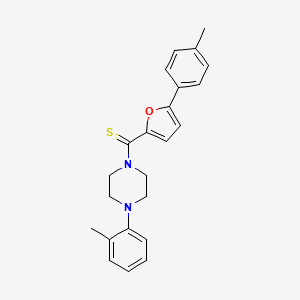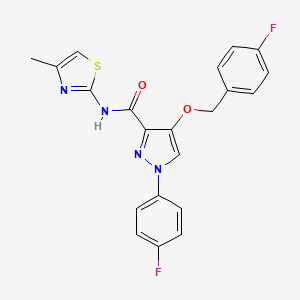![molecular formula C16H13F2N5OS B2649878 N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1251614-14-8](/img/structure/B2649878.png)
N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, also known as DFP-10917, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential as a therapeutic agent. DFP-10917 is a member of the pyrimido[4,5-d]pyrimidine family of compounds and has been shown to inhibit the activity of various enzymes, including kinases and phosphatases.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, due to its complex structure, shows a wide range of applications in scientific research, particularly in the field of medicinal chemistry and drug design. While the direct references to this specific compound are not found in the literature, there is significant research on closely related compounds and their derivatives, showcasing their potential in scientific applications.
Anticancer and Antitumor Activities : Research has focused on the synthesis and evaluation of pyrimidine derivatives for their potential anticancer and antitumor activities. For instance, classical and nonclassical antifolate analogues containing furo[2,3-d]pyrimidine ring systems have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant cytotoxicity toward various tumor cell lines in culture (Gangjee et al., 1994).
Antimicrobial Activities : Some pyrimidine derivatives have been synthesized and tested as antimicrobial agents, showing good antibacterial and antifungal activities comparable to standard drugs. This suggests their potential application in developing new antimicrobial agents (Maddila et al., 2016).
Inhibitors of Specific Proteins : Certain pyrimidine derivatives have been identified as potent inhibitors of specific proteins, such as the translocator protein (18 kDa) and STAT6, a key regulator in the interleukin (IL)-4 signaling pathway. These compounds show promise for therapeutic applications in conditions mediated by these proteins, including allergic conditions and asthma (Nagashima et al., 2009).
Corrosion Inhibition : Pyrimidine derivatives have also been evaluated for their application as corrosion inhibitors for metals in industrial settings, indicating their potential utility in materials science (Abdallah et al., 2018).
Synthesis of Novel Compounds : The synthesis of novel pyrimidine derivatives, including those with anti-inflammatory and analgesic properties, showcases the versatility of these compounds in drug discovery and development. The ability to create a wide range of structurally diverse molecules from pyrimidine cores offers a rich avenue for the development of new therapeutics (Abu‐Hashem et al., 2020).
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5OS/c1-9-19-6-12-15(23-9)21-8-22-16(12)25-7-14(24)20-5-10-2-3-11(17)4-13(10)18/h2-4,6,8H,5,7H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLJMPXATMZBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid](/img/structure/B2649796.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2649799.png)


![4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2649803.png)

![3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2649807.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2649810.png)


